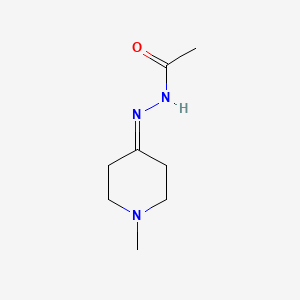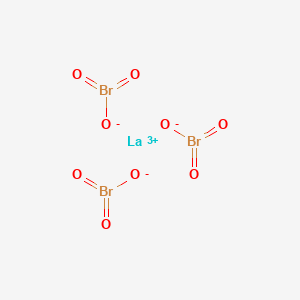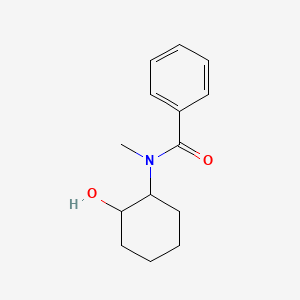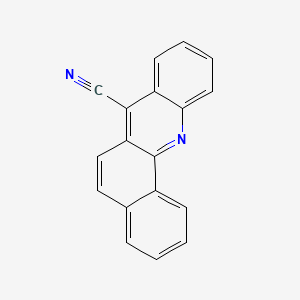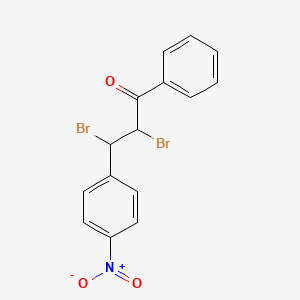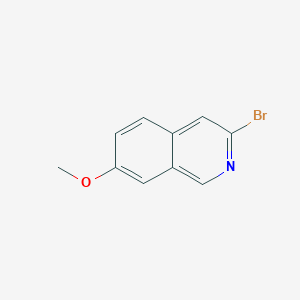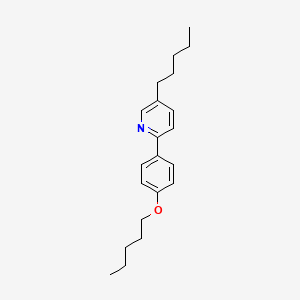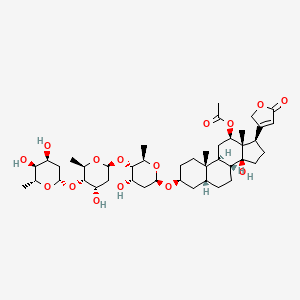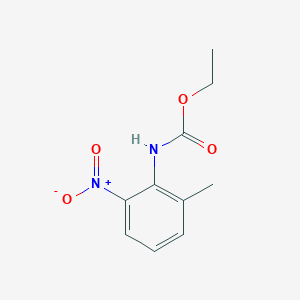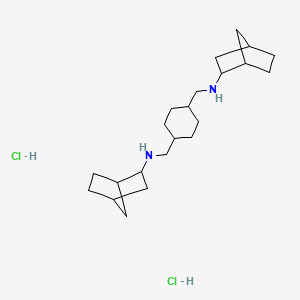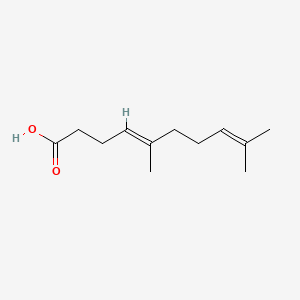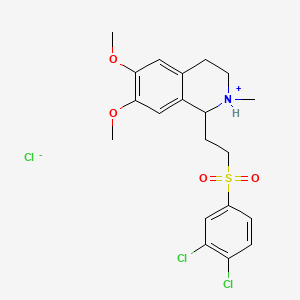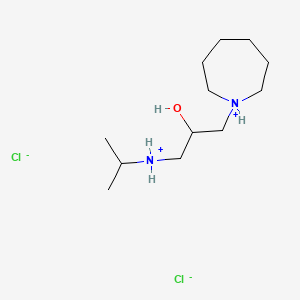
1H-Azepine-1-ethanol, hexahydro-alpha-(((1-methylethyl)amino)methyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Azepine-1-ethanol, hexahydro-alpha-(((1-methylethyl)amino)methyl)-, dihydrochloride is a chemical compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular configuration, which contributes to its distinct properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1H-Azepine-1-ethanol, hexahydro-alpha-(((1-methylethyl)amino)methyl)-, dihydrochloride involves several steps. The synthetic routes typically include the following stages:
Formation of the Azepine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the azepine ring.
Introduction of the Ethanol Group: The ethanol group is introduced through a reaction with an appropriate alcohol derivative.
Substitution with the Amino Group: The amino group is added via a substitution reaction, often using an amine derivative.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the compound into its dihydrochloride salt form, typically through a reaction with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.
Analyse Chemischer Reaktionen
1H-Azepine-1-ethanol, hexahydro-alpha-(((1-methylethyl)amino)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts, often using water or acidic/basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Azepine-1-ethanol, hexahydro-alpha-(((1-methylethyl)amino)methyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes.
Wirkmechanismus
The mechanism of action of 1H-Azepine-1-ethanol, hexahydro-alpha-(((1-methylethyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various pathways and processes within cells. The exact molecular targets and pathways depend on the context of its application, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
1H-Azepine-1-ethanol, hexahydro-alpha-(((1-methylethyl)amino)methyl)-, dihydrochloride can be compared with other similar compounds, such as:
1H-Azepine Derivatives: These compounds share the azepine ring structure but differ in their functional groups and substituents.
Ethanolamine Derivatives: These compounds contain the ethanolamine moiety and exhibit similar reactivity and applications.
Amino Alcohols: This class of compounds includes molecules with both amino and alcohol functional groups, offering comparable properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
104317-89-7 |
|---|---|
Molekularformel |
C12H28Cl2N2O |
Molekulargewicht |
287.27 g/mol |
IUPAC-Name |
[3-(azepan-1-ium-1-yl)-2-hydroxypropyl]-propan-2-ylazanium;dichloride |
InChI |
InChI=1S/C12H26N2O.2ClH/c1-11(2)13-9-12(15)10-14-7-5-3-4-6-8-14;;/h11-13,15H,3-10H2,1-2H3;2*1H |
InChI-Schlüssel |
CGLBQDDNZLHDSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[NH2+]CC(C[NH+]1CCCCCC1)O.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


